molecular formula C20H16N2O2 B018322 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole CAS No. 599201-51-1

2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole

Cat. No. B018322
M. Wt: 316.4 g/mol
InChI Key: ORQCVARUEKAYEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole involves multistep organic reactions, including condensation and cyclization processes. Techniques such as microwave irradiation and solvent-free conditions have been utilized for efficient synthesis, indicating the compound's complex but attainable synthesis route (Dong-hua, 2012).

Molecular Structure Analysis

Crystallographic studies reveal the importance of intermolecular hydrogen bonds in the molecular structure of related compounds. X-ray crystallography has been a crucial technique for determining the precise molecular geometry, showcasing the compound's stable structure through hydrogen bonding interactions (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound typically include aminolysis and isomerization, demonstrating its reactivity towards nucleophilic substitution and structural rearrangement under specific conditions. These reactions are influenced by the presence of substituents and the solvent environment, highlighting the compound’s versatile chemical behavior (Um & Bae, 2011).

Physical Properties Analysis

The physical properties of 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole derivatives, such as solubility and melting point, are significantly affected by the compound's molecular structure. Crystallographic data provide insights into the compound’s solid-state characteristics, which are essential for understanding its physical behavior and potential applications in materials science (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including the compound’s reactivity towards different chemical agents and conditions, are influenced by its functional groups and molecular framework. Studies on heterocyclic chemistry reveal that such compounds participate in various chemical reactions, leading to the formation of new bonds and structural motifs, which is crucial for further applications in synthetic chemistry (Nishiwaki et al., 1974).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity. If it shows promise in preliminary studies, it could be further optimized and evaluated in more advanced models .

properties

IUPAC Name

2-methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-23-18-9-8-15(11-16(18)21)20-22-17-12-14(7-10-19(17)24-20)13-5-3-2-4-6-13/h2-12H,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCVARUEKAYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433550
Record name 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole

CAS RN

599201-51-1
Record name 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by the method of Example 1a), from 2-amino-4-phenylphenol (554 mg, 2.9 mmol) and 4-methoxy-3-aminobenzoic acid (500 mg, 2.9 mmol) the subtitle compound was obtained, 111 mg (10%). 1H NMR (CDCl3) δ 7.84(s, 1H), 7.72–7.38(m, 9H), 6.93(d, J=8.3 Hz, 1H), 3.96(s, 3H). MS 316 m/z (M+H)+.
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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